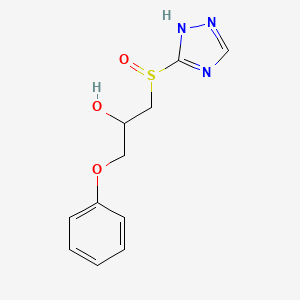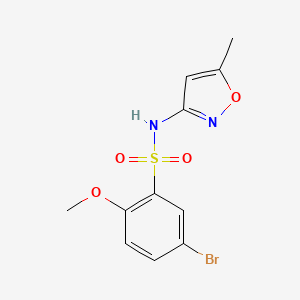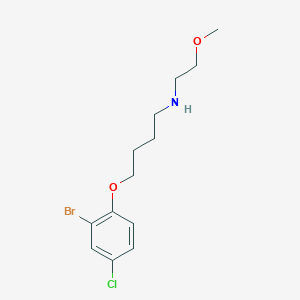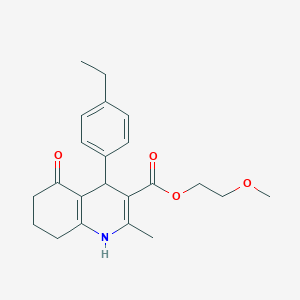
1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it an excellent candidate for use in scientific research.
Mechanism of Action
The mechanism of action of 1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol is not fully understood. However, it is believed that the compound works by inhibiting the growth of fungal and bacterial cells. This inhibition is thought to be due to the compound's ability to interfere with the synthesis of cell walls in these organisms.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in laboratory studies. However, more research is needed to determine the long-term effects of exposure to this compound. Additionally, this compound has been shown to have low solubility in water, which may limit its effectiveness in certain applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol in laboratory experiments is its high yield and purity. This makes it an excellent candidate for use in large-scale experiments. However, the low solubility of this compound in water may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on 1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol. One area of research could focus on developing more effective methods for synthesizing this compound. Additionally, more research is needed to determine the long-term effects of exposure to this compound and its potential applications in other fields, such as medicine and biotechnology. Finally, further studies are needed to determine the optimal conditions for using this compound as a fungicide or bactericide in agriculture.
In conclusion, this compound is a unique chemical compound with potential applications in various fields. Its unique properties make it an excellent candidate for use in scientific research. However, further research is needed to fully understand its mechanism of action, long-term effects, and potential applications.
Synthesis Methods
The synthesis of 1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol involves the reaction of 1-phenoxy-2-propanol with 1H-1,2,4-triazol-5-ylsulfinyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The yield of the reaction is typically high, and the compound can be purified using column chromatography.
Scientific Research Applications
1-Phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)-2-propanol has several potential applications in scientific research. One of the most promising applications is in the field of agriculture. This compound has been shown to have antifungal properties and can be used as a fungicide to protect crops from fungal infections. Additionally, this compound has been shown to have antibacterial properties and can be used as a bactericide to protect crops from bacterial infections.
Properties
IUPAC Name |
1-phenoxy-3-(1H-1,2,4-triazol-5-ylsulfinyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c15-9(6-17-10-4-2-1-3-5-10)7-18(16)11-12-8-13-14-11/h1-5,8-9,15H,6-7H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIPBNCUOWMZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CS(=O)C2=NC=NN2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)
![4-(2-bromophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5169012.png)

![4-butyl-8-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5169022.png)

![6-(4-tert-butylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5169033.png)
![ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate](/img/structure/B5169041.png)
![N~1~-(2-ethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5169056.png)

![6-(2-methoxyphenyl)-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5169066.png)
![dimethyl 2-({[4-(methylthio)phenyl]sulfonyl}amino)terephthalate](/img/structure/B5169074.png)

![N-ethyl-4-(4-methoxyphenyl)-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-4-oxobutanamide](/img/structure/B5169105.png)
